3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]
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Overview
Description
3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] is a compound that features a sulfanediyl bridge connecting two benzotriazole moieties. Benzotriazole derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material sciences due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] typically involves the reaction of 1H-benzotriazole with appropriate sulfanediyl and propanone precursors. The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor . The preparation methods often involve the use of coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives, including 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one], often involve large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of solid-phase peptide synthesis (SPPS) techniques and other high-throughput methods can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The benzotriazole moieties can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzotriazole derivatives. These products have significant applications in medicinal chemistry and material sciences .
Scientific Research Applications
3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] include:
TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): Used as a coupling reagent in peptide synthesis.
HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another popular coupling reagent with similar applications.
1-(Trimethylsilyl)-1H-benzotriazole: Used in organic synthesis as a versatile reagent.
Uniqueness
The uniqueness of 3,3’-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one] lies in its dual benzotriazole moieties connected by a sulfanediyl bridge, which imparts distinct physicochemical properties and enhances its reactivity and versatility in various applications .
Properties
Molecular Formula |
C18H16N6O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3-[3-(benzotriazol-1-yl)-3-oxopropyl]sulfanylpropan-1-one |
InChI |
InChI=1S/C18H16N6O2S/c25-17(23-15-7-3-1-5-13(15)19-21-23)9-11-27-12-10-18(26)24-16-8-4-2-6-14(16)20-22-24/h1-8H,9-12H2 |
InChI Key |
RREHHJMFVWRUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCSCCC(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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